molecular formula C10H8ClN3O B1609847 4(3H)-Pyrimidinone, 2-chloro-3-methyl-6-(4-pyridinyl)- CAS No. 521969-44-8

4(3H)-Pyrimidinone, 2-chloro-3-methyl-6-(4-pyridinyl)-

Cat. No.: B1609847
CAS No.: 521969-44-8
M. Wt: 221.64 g/mol
InChI Key: QUBIWSDNYCMADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4(3H)-Pyrimidinone, 2-chloro-3-methyl-6-(4-pyridinyl)- is a useful research compound. Its molecular formula is C10H8ClN3O and its molecular weight is 221.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4(3H)-Pyrimidinone, 2-chloro-3-methyl-6-(4-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(3H)-Pyrimidinone, 2-chloro-3-methyl-6-(4-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

521969-44-8

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

2-chloro-3-methyl-6-pyridin-4-ylpyrimidin-4-one

InChI

InChI=1S/C10H8ClN3O/c1-14-9(15)6-8(13-10(14)11)7-2-4-12-5-3-7/h2-6H,1H3

InChI Key

QUBIWSDNYCMADB-UHFFFAOYSA-N

SMILES

CN1C(=O)C=C(N=C1Cl)C2=CC=NC=C2

Canonical SMILES

CN1C(=O)C=C(N=C1Cl)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Phosphorous oxychloride (26.11 g, 170 mmol) was added to dimethylformamide (180 ml) and stirred 20 min. 2-mercapto-3-methyl-6-(4-pyridyl)-pyrimidine-4-one (24.15 g, 110 mmol) was added to the solution and stirred 5 min and then stirred at 70° C. for 2 hours. Ethyl acetate (630 ml) was added to the ice-cooled solution and precipitate was collected by filtration after 20 minutes stirring. After drying, the precipitate was dissolved in water (400 ml) and pH was adjusted to 10 by aqueous sodium hydroxide. The precipitate was washed with water, filtered and dried to give the title compound (18.82 g, 77%).
Quantity
26.11 g
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reactant
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180 mL
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24.15 g
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ice
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0 (± 1) mol
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Quantity
630 mL
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solvent
Reaction Step Three
Yield
77%

Synthesis routes and methods II

Procedure details

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